molecular formula C15H19N3O B2941111 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine CAS No. 1210945-75-7

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine

Cat. No. B2941111
CAS RN: 1210945-75-7
M. Wt: 257.337
InChI Key: UDZRULSWIGOYMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, the synthesis of piperazines, which are structurally similar to piperidines, involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a similar compound, 4-(4-methoxyphenyl)piperazin-1-ium 4-(4-methoxyphenyl)piperazine-1-carboxylate monohydrate, was characterized using single-crystal X-ray diffraction, NMR, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. For instance, the piperidine-catalyzed Knoevenagel condensation reaction involves the formation of an iminium ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, 4-(4-methoxyphenyl)piperidine hydrochloride, the empirical formula is C12H18ClNO, and the molecular weight is 227.73 .

Scientific Research Applications

Anticonvulsant and Psychotropic Properties

One study focused on the psychotropic properties of a similar compound, 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazine-1-yl]-2-oksoetyl}-1,5-dihydro-4H-pyrazolo[3,4-D] pyridine-4-one, demonstrating significant anticonvulsant activity, sedative effects, and mild anxiolytic properties without affecting depressive behavior or skeletal muscle tone and coordination (Shtrygol, Kavraiskyi, & Shtrygol, 2016).

Dopamine Receptor Partial Agonists

Another area of research involved the design of compounds favoring the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. A derivative featuring a pyrazolo[1,5-a]pyridine substructure demonstrated high-affinity dopamine receptor partial agonism, showcasing potential as a novel therapeutic for psychiatric disorders (Möller et al., 2017).

Antimicrobial Activity

A synthesized derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, exhibited antimicrobial activities, providing a new avenue for antibiotic research and development (Okasha et al., 2022).

Antitumor Agents

Research into polymethoxylated fused pyridine ring systems, including similar compounds to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine, identified several derivatives with broad-spectrum antitumor activity, underscoring their potential in cancer therapy (Rostom, Hassan, & El-Subbagh, 2009).

c-Met/ALK Inhibitors

Compounds related to 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine were identified as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors. These findings highlight their utility in targeting cancer pathways and tumor growth inhibition (Li, Wu, Tian, Zhang, & Wu, 2013).

PET Radiotracer for CB1 Cannabinoid Receptors

The compound N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was synthesized for use as a PET radiotracer, demonstrating the compound's relevance in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound. For a similar compound, 4-(4-methoxyphenyl)piperidine hydrochloride, it is classified as having acute toxicity when ingested .

Future Directions

The future directions in the study of piperidine derivatives could involve exploring their potential therapeutic applications, given their presence in numerous bioactive molecules .

properties

IUPAC Name

4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZRULSWIGOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine

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